Check Availability & Pricing

## Preliminary Toxicity Profile of DT-216: An In-depth Technical Gui

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

DT-216 is a first-in-class GeneTAC™ (Gene Targeted Chimera) small molecule developed by Design Therapeutics for the treatment of Friedreich's At neurodegenerative disease is caused by a GAA trinucleotide repeat expansion in the first intron of the frataxin (FXN) gene, which leads to reduced traconsequently, a deficiency of the essential mitochondrial protein frataxin. DT-216 is designed to specifically target this GAA repeat expansion, unblock machinery, and restore the production of functional, natural FXN mRNA. This document provides a comprehensive overview of the preliminary toxicity compiled from available preclinical and clinical data.

### **Mechanism of Action: Restoring Frataxin Expression**

In Friedreich's Ataxia, the expanded GAA repeats in the FXN gene hinder the process of transcription, leading to significantly lower levels of frataxin platform, from which DT-216 originates, aims to overcome this genetic impediment. DT-216 is engineered to bind to the expanded GAA sequence and transcriptional machinery to facilitate the expression of the FXN gene.[1][2] This mechanism of action directly addresses the root cause of the disease endogenous levels of frataxin. The regulation of FXN gene expression is complex, involving transcription factors such as Serum Response Factor (SF AP-2 (TFAP2), and is also influenced by intracellular iron levels.[3][4][5]



Click to download full resolution via product page

Caption: Mechanism of DT-216 in overcoming GAA repeat-mediated transcription blockage.

## **Preclinical Toxicity Profile**

An Investigational New Drug (IND) application for DT-216 was cleared by the U.S. Food and Drug Administration (FDA), supported by a comprehensi [6][7] This package included multi-dose studies in both rodents and non-human primates (NHPs), which demonstrated that systemic administration of at dose levels projected to achieve therapeutic concentrations in key tissues such as the central nervous system, heart, and skeletal muscle.[6][7]

While specific quantitative data from these preclinical studies, such as LD50 values, are not publicly available, reports indicate that repeated administ tolerated in these animal models at doses higher than those needed to restore frataxin production.[6] Preclinical data presented at the International C Research (ICAR) 2022 further supported the potential of DT-216 to restore FXN gene expression and improve mitochondrial function in FA patient-de

Experimental Protocols (Based on available information)

Detailed experimental protocols for the preclinical toxicity studies are proprietary. However, based on standard practices and regulatory requirements



Check Availability & Pricing

- Animal Models: Standard rodent (e.g., Sprague-Dawley rats, CD-1 mice) and non-human primate (e.g., Cynomolgus monkeys) models were used.
- · Dosage and Administration: Multiple dose levels of DT-216 were administered systemically (likely intravenously, similar to the clinical trials).
- Duration: The studies included 2-week multi-dose studies in rodents and 2- and 13-week studies in non-human primates.[7]
- Endpoints: Key toxicity endpoints would have been evaluated, including:
  - o Clinical observations and mortality.
  - Body weight and food consumption.
  - · Hematology and clinical chemistry.
  - $\circ\,$  Gross pathology and histopathology of major organs.



Click to download full resolution via product page

Caption: Generalized workflow for the preclinical development of DT-216.

## **Clinical Safety Profile**

The clinical safety of DT-216 has been evaluated in Phase 1 single-ascending dose (SAD) and multiple-ascending dose (MAD) clinical trials in adult r Ataxia.

## Single-Ascending Dose (SAD) Study

The Phase 1 SAD trial was a randomized, double-blind, placebo-controlled study to evaluate single intravenous doses of DT-216.

Experimental Protocol:

- Study Design: Randomized, double-blind, placebo-controlled, single-ascending dose.
- Participants: Adult patients with a genetically confirmed diagnosis of Friedreich's Ataxia.
- Intervention: Single intravenous doses of DT-216 or placebo, with dose escalation in subsequent cohorts.



Check Availability & Pricing

- · Primary Objectives: To evaluate the safety and tolerability of DT-216.
- Secondary Objectives: To evaluate the pharmacokinetics of DT-216.

#### Safety Findings:

DT-216 was generally well-tolerated in the SAD trial.[8] Key findings include:

- No treatment-related serious adverse events (SAEs) were reported.[8]
- The majority of adverse events (AEs) were mild and transient.[8]
- No severe AEs were reported.[8]
- Some patients experienced localized superficial vein thrombosis at the injection site.[8]

| Safety Parameter              | DT-216          | Placebo         |
|-------------------------------|-----------------|-----------------|
| Treatment-Emergent AEs        | 73% of patients | 73% of patients |
| Serious Adverse Events (SAEs) | 0               | 0               |
| Severe Adverse Events         | 0               | Not Reported    |
| Injection Site Thrombosis     | 3 patients      | Not Reported    |

Table 1: Summary of Safety Findings from the Phase 1 SAD

Trial (Cohorts 1-5, N=33)[8]

## Multiple-Ascending Dose (MAD) Study

The Phase 1 MAD trial was a randomized, double-blind, placebo-controlled study to evaluate multiple ascending intravenous doses of DT-216.

### Experimental Protocol:

- Study Design: Randomized, double-blind, placebo-controlled, multiple-ascending dose.
- Participants: 29 adult patients with genetically confirmed Friedreich's Ataxia.[9]
- Intervention: Three weekly intravenous injections of DT-216 or placebo across 100mg, 200mg, and 300mg cohorts.
- Primary Objectives: To evaluate the safety and tolerability of multiple doses of DT-216.
- Secondary Objectives: To evaluate the pharmacokinetics of multiple doses of DT-216.

### Safety Findings:

DT-216 was generally well-tolerated in the MAD study.[9][10] However, injection site reactions were a notable finding.

- There were no treatment-related serious adverse events (SAEs) and no treatment-related discontinuations.[9][10]
- All adverse events were mild or moderate.[10]
- Injection site thrombophlebitis was observed across all dose cohorts and was associated with the formulation excipients.[1] This led to the decision formulation, DT-216P2.[1][11]



Check Availability & Pricing

| Dose Cohort | Number of Participants (DT-216 or Placebo) | Key Safety Findings                                                                  |
|-------------|--------------------------------------------|--------------------------------------------------------------------------------------|
| 100mg       | 4                                          | No treatment-related SAEs. Mild to mode                                              |
| 200mg       | 11                                         | No treatment-related SAEs. Mild to mode                                              |
| 300mg       | 14                                         | No treatment-related SAEs. Mild to mode                                              |
| Overall     | 29                                         | Five cases of injection site thrombophlet moderate). No new clinically significant s |

Table 2: Summary of Safety Findings from the Phase 1 MAD Trial[9]

graph [rankdir="TB", splines=ortho, nodesep=0.4];

digraph "Clinical\_Trial\_Workflow" {

```
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [arrowhead=normal, penwidth=1.5];

"IND_Approved" [label="IND Approved", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"SAD_Study" [label="Phase 1 Single-Ascending Dose (SAD) Study", fillcolor="#FFFFFF", fontcolor="#202124"];

"SAD_Results" [label="SAD Safety & PK Data\n(Generally Well-Tolerated)", shape=note, fillcolor="#F1F3F4", fon:
"MAD_Study" [label="Phase 1 Multiple-Ascending Dose (MAD) Study", fillcolor="#FFFFFF", fontcolor="#202124"];
"MAD_Results" [label="MAD Safety & PK/PD Data\n(Injection Site Reactions)", shape=note, fillcolor="#F1F3F4", 'New_Formulation" [label="Development of New Formulation\n(DT-216P2)", fillcolor="#FBBC05", fontcolor="#20212-"Future_Trials" [label="Further Clinical Trials\nwith DT-216P2", shape=ellipse, fillcolor="#34A853", fontcolo
```

```
"IND_Approved" -> "SAD_Study";
"SAD_Study" -> "SAD_Results";
"SAD_Results" -> "MAD_Study";
"MAD_Study" -> "MAD_Results";
"MAD_Results" -> "New_Formulation";
"New_Formulation" -> "Future_Trials";
}
```

Caption: Workflow of the Phase 1 clinical development of DT-216.

## **Summary and Future Directions**

The preliminary toxicity profile of DT-216 suggests that the molecule is generally well-tolerated. Preclinical studies in rodents and non-human primate safety concerns at therapeutically relevant doses. Phase 1 clinical trials in patients with Friedreich's Ataxia confirmed this favorable safety profile, with serious adverse events. The primary dose-limiting toxicity observed was injection site thrombophlebitis, which has been attributed to the formulation's active pharmaceutical ingredient itself.

In response to these findings, Design Therapeutics has developed a new formulation, DT-216P2, with improved injection site safety and potentially er properties.[1] This new formulation is undergoing additional preclinical testing, with further clinical trials anticipated. The data gathered to date suppor development of this promising therapeutic approach for Friedreich's Ataxia.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



Check Availability & Pricing

### References

- 1. curefa.org [curefa.org]
- 2. New and Emerging Drug and Gene Therapies for Friedreich Ataxia PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expression of human frataxin is regulated by transcription factors SRF and TFAP2 PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. mdpi.com [mdpi.com]
- 6. friedreichsataxianews.com [friedreichsataxianews.com]
- 7. ataxia.org.uk [ataxia.org.uk]
- 8. curefa.org [curefa.org]
- 9. neurologylive.com [neurologylive.com]
- 10. Design Therapeutics Reports Initial Results from Phase 1 Multiple-Ascending Dose Study of DT-216 for the Treatment of Friedrich Ataxia | Des [designtx.gcs-web.com]
- 11. frdaguidelines.org [frdaguidelines.org]
- To cite this document: BenchChem. [Preliminary Toxicity Profile of DT-216: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Availa [https://www.benchchem.com/product/b15575592#preliminary-toxicity-profile-of-lw-216]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Tea

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com